8-Fluoro-2-methylquinolin-4-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities and applications in medicinal chemistry. The introduction of a fluorine atom at the 8-position enhances its pharmacological properties, making it a compound of significant interest in drug development and other scientific fields. This compound is classified under quinoline derivatives and is recognized for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
8-Fluoro-2-methylquinolin-4-ol can be sourced from various synthetic routes involving fluorinated anilines and aldehydes. It falls under the classification of heterocyclic compounds, specifically as a fluorinated building block used in organic synthesis, dyes, and pharmaceuticals. Its molecular formula is CHFNO, with a molecular weight of approximately 177.18 g/mol.
The synthesis of 8-Fluoro-2-methylquinolin-4-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed for industrial-scale production to enhance efficiency.
The molecular structure of 8-Fluoro-2-methylquinolin-4-ol consists of a quinoline ring system with a methyl group at the 2-position and a hydroxyl group at the 4-position, along with a fluorine atom at the 8-position. This configuration contributes to its unique chemical properties.
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, the NMR spectrum typically shows signals corresponding to the methyl group and hydroxyl protons, confirming its structure .
8-Fluoro-2-methylquinolin-4-ol participates in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, oxidation reactions may require specific temperatures and pH levels to achieve desired products efficiently.
The mechanism by which 8-Fluoro-2-methylquinolin-4-ol exerts its biological effects is not fully elucidated but is believed to involve inhibition of critical enzymes such as ATP synthase in bacteria. This inhibition disrupts energy production pathways, leading to cell death, particularly in pathogenic organisms like Mycobacterium tuberculosis .
8-Fluoro-2-methylquinolin-4-ol has several scientific applications:
The synthesis of 8-fluoro-2-methylquinolin-4-ol (C₁₀H₈FNO) relies on strategically fused heterocyclic formation and positional functionalization. Two principal methodologies dominate:
Pfitzinger Reaction Sequence: This route begins with 7-fluoroindoline-2,3-dione (1) and 1-chloropropan-2-one (2). Under aqueous calcium oxide at 80°C, condensation yields 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3). Subsequent decarboxylation in nitrobenzene at 210°C furnishes 8-fluoro-2-methylquinolin-3-ol (4). Nucleophilic substitution with 2-bromo-1,3-difluorobenzene (5) then affords 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6), establishing the core scaffold [3].
Acid-Catalyzed Cyclocondensation: A more direct approach reacts 2-fluoroaniline with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) catalysis. This one-pot cyclization achieves 75–85% yields of 8-fluoro-2,3-dimethylquinolin-4(1H)-one (1), confirmed by ¹H NMR (δ 2.32/2.80 ppm for methyl groups) and single-crystal XRD [6].
Table 1: Comparative Synthetic Routes to 8-Fluoro-2-methylquinolin-4-ol Derivatives
Method | Starting Materials | Key Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|---|
Pfitzinger Reaction | 7-Fluoroindoline-2,3-dione | CaO/H₂O, 80°C | 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | 65–70 |
Decarboxylation | Quinoline-4-carboxylic acid | Nitrobenzene, 210°C | 8-Fluoro-2-methylquinolin-3-ol | 60–68 |
PPA Cyclization | 2-Fluoroaniline + Ethyl 2-methylacetoacetate | PPA, 120°C | 8-Fluoro-2,3-dimethylquinolin-4(1H)-one | 75–85 |
Regioselective fluorination is critical for bioactivity modulation. Two strategies enable 8-position specificity:
Directed ortho-Metalation (DoM): Halogenated precursors (e.g., 6,7-dichloroquinoline) undergo iridium-catalyzed C–H borylation at C7 using [Ir(OMe)COD]₂ and dtbpy. Subsequent halogen exchange via copper-assisted fluorination installs fluorine at C8. This method achieves >95% regioselectivity in tetrahydrofuran at 80°C [10].
Electrophilic Aromatic Substitution (EAS): Direct fluorination employs Selectfluor® or acetyl hypofluorite on preformed quinolines. Electron-donating groups (e.g., 4-OMe) enhance ortho/para directing effects, yielding 8-fluoro derivatives with 70–80% efficiency. Substituent effects are quantifiable via Hammett constants (σₚ = –0.17 for 4-OMe) [5] [7].
Table 2: Fluorination Techniques for Quinoline C8 Functionalization
Strategy | Reagents/Catalysts | Optimal Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
Directed ortho-Metalation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | THF, 80°C | C7 > 95% | 88–98% |
Electrophilic Substitution | Selectfluor® | CH₃CN, 60°C | C8 (para-directing) | 70–80% |
Halogen Exchange | CuF₂, 6-Bromoquinoline | DMF, 150°C | C8 exclusive | 65–75% |
The C4-hydroxyl and C2-methyl groups serve as handles for diversification:
Hydroxyl Group Derivatization:
C2-Methyl Functionalization:
Structural hybridization enhances pharmacological profiles:
Oxetane-Benzyloxy Conjugation: 8-Fluoro-2-methylquinolin-3-ol (4) undergoes nucleophilic substitution with 2-bromo-1,3-difluorobenzene (5), yielding 6. Addition of n-BuLi and oxetan-3-one generates oxetan-3-ol intermediate 7. Subsequent benzylation with substituted benzyl bromides (8a–i) produces 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines (9a–i). These hybrids exhibit potent antimycobacterial activity (MIC: 3.41–12.23 μM against M. tuberculosis) [3].
Platinum(II) Complexation: 5,7-Dihalo-2-methyl-8-quinolinol ligands (e.g., 5,7-dichloro or dibromo variants) react with cis-Pt(DMSO)₂Cl₂ in MeOH/DMSO (20:1) to form [Pt(ClQ)(DMSO)Cl] and [Pt(BrQ)(DMSO)Cl]. These complexes induce S-phase cell cycle arrest and mitochondrial apoptosis in cancer cells, with IC₅₀ values of 4.57–9.65 μM (Hep-G2) [4].
Table 3: Biological Activities of 8-Fluoro-2-methylquinolin-4-ol Hybrids
Hybrid Structure | Biological Target | Activity Metric | Reference |
---|---|---|---|
Oxetanyl-benzyloxy quinolines (9a–i) | Mycobacterium tuberculosis | MIC = 3.41–12.23 μM | [3] |
Pt(II)-5,7-dibromo-8-quinolinol | Hep-G2 cancer cells | IC₅₀ = 4.57 μM | [4] |
4-(tert-Butyl)benzoate ester (2b) | Sclerotinia sclerotiorum | Inhibition >80% (50 μg/mL) | [6] |
4-Methoxybenzyl-quinoline (2g) | Rhizoctonia solani | Inhibition = 80.8% | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7